4-(Benzoxazol-2-ylthiomethyl)-3-chlorobenzenecarbonitrile
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Overview
Description
4-(Benzoxazol-2-ylthiomethyl)-3-chlorobenzenecarbonitrile is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic planar molecule that has been extensively used in various fields such as medicinal, pharmaceutical, and industrial areas due to its broad substrate scope and functionalization potential .
Preparation Methods
The synthesis of 4-(Benzoxazol-2-ylthiomethyl)-3-chlorobenzenecarbonitrile typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often involve reflux conditions in water with magnetic solid acid nanocatalysts, yielding high efficiency and reusability .
Chemical Reactions Analysis
4-(Benzoxazol-2-ylthiomethyl)-3-chlorobenzenecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, leading to the formation of substituted benzoxazole derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Benzoxazol-2-ylthiomethyl)-3-chlorobenzenecarbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a starting material for various synthetic organic chemistry approaches.
Medicine: It is used in drug discovery and development due to its broad spectrum of pharmacological activities.
Mechanism of Action
The mechanism of action of 4-(Benzoxazol-2-ylthiomethyl)-3-chlorobenzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, leading to the inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
4-(Benzoxazol-2-ylthiomethyl)-3-chlorobenzenecarbonitrile is unique due to its specific structural features and broad spectrum of activities. Similar compounds include other benzoxazole derivatives such as:
- Benzoxazole-1,3,4-oxadiazole compounds
- Benzofuran derivatives
- Coumarin derivatives These compounds share similar structural motifs but differ in their specific functional groups and activities, making this compound a distinct and valuable compound in various fields.
Properties
IUPAC Name |
4-(1,3-benzoxazol-2-ylsulfanylmethyl)-3-chlorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2OS/c16-12-7-10(8-17)5-6-11(12)9-20-15-18-13-3-1-2-4-14(13)19-15/h1-7H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWMSVHBWBDJAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=C(C=C(C=C3)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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